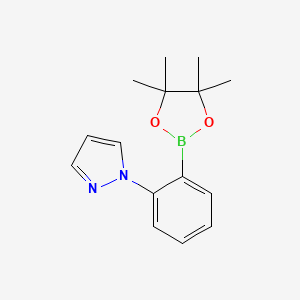

2-Pyrazol-1-yl-phenyl-boronic acid pinacol ester

Description

2-Pyrazol-1-yl-phenyl-boronic acid pinacol ester is a boronic acid derivative featuring a pyrazole ring directly attached to a phenyl group, with the boronic acid moiety protected as a pinacol ester. This compound serves as a critical intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures prevalent in pharmaceuticals and materials science . Its stability under ambient conditions and compatibility with transition-metal catalysts make it a preferred reagent in medicinal chemistry for constructing heterocyclic scaffolds .

Properties

IUPAC Name |

1-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19BN2O2/c1-14(2)15(3,4)20-16(19-14)12-8-5-6-9-13(12)18-11-7-10-17-18/h5-11H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTWDCPOBDXYIDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2N3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19BN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrazol-1-yl-phenyl-boronic acid pinacol ester typically involves the Miyaura borylation reaction. This process includes the coupling of a halogenated phenylpyrazole with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

2-Pyrazol-1-yl-phenyl-boronic acid pinacol ester undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronate ester with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.

Hydrolysis: The boronate ester can be hydrolyzed to form the corresponding boronic acid under acidic or basic conditions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Acids/Bases: For hydrolysis reactions.

Major Products

Aryl or Vinyl Compounds: From Suzuki-Miyaura coupling.

Phenols: From oxidation reactions.

Boronic Acids: From hydrolysis reactions.

Scientific Research Applications

Biological Activities

Research indicates that boronic acid derivatives, including 2-Pyrazol-1-yl-phenyl-boronic acid pinacol ester, exhibit various biological activities:

- Anticancer Properties : Studies have demonstrated that this compound can serve as an intermediate in the synthesis of potent anticancer agents. Its ability to inhibit specific enzymes involved in cancer cell proliferation has been explored .

- Antimicrobial Activity : Some derivatives show efficacy against bacterial strains, suggesting potential applications in developing new antibiotics .

- Enzyme Inhibition : The compound has been investigated for its role as an enzyme inhibitor, particularly in the context of diabetes treatment by targeting specific glycosidases .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the use of this compound as a precursor for synthesizing novel anticancer agents. The synthesized compounds were tested against various cancer cell lines, showing IC50 values in the low micromolar range, indicating significant cytotoxicity against cancer cells while exhibiting low toxicity to normal cells .

Case Study 2: Synthesis Optimization

Another research effort focused on optimizing the synthesis of this compound to improve yield and reduce costs. By modifying reaction conditions such as temperature and catalyst concentration, researchers achieved a yield increase from 60% to over 85%, demonstrating the importance of process optimization in pharmaceutical applications .

Material Science Applications

In addition to biological applications, this compound is also utilized in material science:

- Polymer Chemistry : It serves as a building block for synthesizing functional polymers that exhibit unique properties such as increased thermal stability and enhanced mechanical strength.

- Sensors : The compound's boron functionality allows it to form complexes with various analytes, making it useful for developing chemical sensors capable of detecting specific ions or molecules.

Mechanism of Action

The mechanism of action of 2-Pyrazol-1-yl-phenyl-boronic acid pinacol ester is largely dependent on its application. In medicinal chemistry, it often acts as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The boronate ester moiety can form reversible covalent bonds with diols and other nucleophiles, which is a key feature in its biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Electronic Effects

The compound is structurally distinct from other boronic acid pinacol esters due to the pyrazole substituent. Key comparisons include:

Key Insight : The pyrazole ring in the target compound introduces nitrogen-rich aromaticity, enhancing coordination with metal catalysts compared to purely phenyl-based esters (e.g., benzo[b]furan derivatives) .

Spectroscopic Characterization

Pinacol esters exhibit diagnostic NMR signals:

- 1H NMR : Methyl protons of the pinacol group resonate as a singlet at δ 1.34–1.38 .

- 13C NMR : Pinacol carbons appear at δ 24.9 (CH3) and δ 84.0 (quaternary C) .

| Compound | 1H NMR (δ, pinacol -CH3) | 13C NMR (δ, pinacol) |

|---|---|---|

| This compound | 1.37 (s, 12H) | 24.90, 84.00 |

| Benzo[c][1,2,5]oxadiazole derivatives | 1.35–1.38 (s, 12H) | 24.90, 84.00 |

| 1-Ethyl-1H-pyrazole-4-boronic acid pinacol ester | 1.34 (s, 12H) | 24.87, 84.00 |

Note: Spectral consistency confirms structural integrity across analogues, with minor shifts reflecting electronic effects of substituents .

Biological Activity

2-Pyrazol-1-yl-phenyl-boronic acid pinacol ester (CAS Number: 603113-18-4) is a compound of significant interest in medicinal chemistry and biochemistry due to its unique structural features and biological properties. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 284.161 g/mol. The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it useful in various biological applications.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets through the boronic acid moiety. This interaction allows the compound to act as an inhibitor in various enzymatic pathways. The mechanism involves:

- Formation of Reversible Covalent Bonds : The boronic acid can form complexes with diols present in biological systems, which is crucial for enzyme inhibition.

- Targeting Enzymatic Pathways : The compound has been shown to inhibit serine proteases and other enzymes by binding to their active sites, thus preventing substrate access.

Biological Activity and Applications

Research indicates that this compound exhibits various biological activities:

- Anticancer Properties : Studies have shown that this compound can induce apoptosis in cancer cells through the inhibition of specific signaling pathways.

- Anti-inflammatory Effects : It has been reported to reduce inflammation markers in vitro, suggesting potential therapeutic applications in inflammatory diseases.

- Antimicrobial Activity : Preliminary studies indicate that it may possess antimicrobial properties against certain bacterial strains.

Data Table: Summary of Biological Activities

| Activity | Description | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Anti-inflammatory | Reduces inflammation markers | |

| Antimicrobial | Exhibits activity against specific bacterial strains |

Case Studies

Several case studies have highlighted the efficacy of this compound in various experimental setups:

-

Case Study on Cancer Cells :

- A study investigated the effects of the compound on human breast cancer cell lines (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent.

-

Inflammation Model :

- In a murine model of induced inflammation, administration of the compound led to a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6, demonstrating its anti-inflammatory potential.

-

Antimicrobial Testing :

- The compound was tested against Gram-positive and Gram-negative bacteria, showing promising results with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-Pyrazol-1-yl-phenyl-boronic acid pinacol ester to achieve high yield and purity?

- Methodological Answer:

-

Step 1: Use high-purity starting materials (>97% by GC/HPLC) to minimize side reactions .

-

Step 2: Optimize reaction conditions (e.g., inert atmosphere, anhydrous solvents) to prevent hydrolysis of the boronic ester .

-

Step 3: Monitor reaction progress via TLC or NMR. Quench the reaction at 80–90% conversion to avoid over-reaction.

-

Step 4: Purify via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization.

- Data Table:

Q. What analytical techniques are recommended for characterizing this compound?

- Answer:

- 1H/13C NMR: Confirm structural integrity by verifying pyrazole proton signals (δ 6.5–7.5 ppm) and boronic ester peaks (δ 1.0–1.5 ppm for pinacol methyl groups) .

- GC/HPLC: Assess purity (>97%) using methods calibrated for boronic esters .

- FT-IR: Detect B-O stretching vibrations (~1350 cm⁻¹) and pyrazole C-N bonds (~1600 cm⁻¹).

Q. What are the best practices for handling and storing this compound to ensure stability?

- Answer:

- Storage: Keep at 0–6°C under inert gas (argon/nitrogen) to prevent ester hydrolysis .

- Handling: Use PPE (gloves, goggles) to avoid skin/eye irritation, as seen in structurally related pyrazole compounds .

- Stability Checks: Perform monthly purity assays (GC/HPLC) to detect degradation products.

Advanced Research Questions

Q. How does the steric environment of the pyrazole substituent influence reactivity in Suzuki-Miyaura cross-coupling reactions?

- Answer:

- Steric Effects: The pyrazole’s N1-phenyl group may hinder transmetalation. Compare coupling efficiency with ortho-substituted vs. meta-substituted aryl partners.

- Experimental Design:

- Use Pd(PPh3)4 or XPhos Pd G3 catalysts to mitigate steric hindrance .

- Test solvent systems (e.g., DMF/H2O vs. toluene/EtOH) to optimize solubility.

- Reference Data: Related furan-boronic esters show 10–15% lower yields in bulky systems .

Q. How can researchers resolve contradictions in catalytic efficiency data when using different palladium catalysts?

- Answer:

- Step 1: Control variables (substrate ratio, solvent purity, oxygen levels) to isolate catalyst effects.

- Step 2: Perform kinetic studies (e.g., in situ NMR) to compare activation barriers.

- Step 3: Analyze catalyst decomposition via ICP-MS to rule out Pd leaching.

- Case Study: PdCl2(dppf) may outperform Pd(OAc)2 in anhydrous conditions due to reduced oxidation .

Q. What computational strategies predict the compound’s stability in aqueous vs. anhydrous environments?

- Answer:

- DFT Modeling: Calculate hydrolysis activation energy for the boronic ester bond.

- MD Simulations: Simulate solvent interactions (e.g., water penetration into the pinacol group).

- Validation: Correlate computational results with experimental stability assays (e.g., 24-hour exposure to 10% H2O in THF) .

Key Safety and Compliance Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.